molecular formula C9H10BrNO2 B13512347 Methyl 4-amino-2-bromo-5-methylbenzoate

Methyl 4-amino-2-bromo-5-methylbenzoate

Cat. No.: B13512347
M. Wt: 244.08 g/mol
InChI Key: NISOEVMHZLDNMO-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-bromo-5-methylbenzoate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzoic acid, featuring a bromine atom, an amino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-bromo-5-methylbenzoate typically involves the bromination of methyl 4-amino-5-methylbenzoate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common. This approach minimizes the risk of side reactions and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-bromo-5-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or methanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of methyl 4-amino-2-hydroxy-5-methylbenzoate or methyl 4-amino-2-alkoxy-5-methylbenzoate.

    Reduction: Formation of methyl 4-amino-2-bromo-5-methylbenzylamine or methyl 4-amino-2-bromo-5-methylbenzyl alcohol.

    Oxidation: Formation of methyl 4-nitro-2-bromo-5-methylbenzoate or methyl 4-nitroso-2-bromo-5-methylbenzoate.

Scientific Research Applications

Methyl 4-amino-2-bromo-5-methylbenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-bromo-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, influencing their activity and function. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-bromo-4-methylbenzoate
  • Methyl 2-amino-4-bromobenzoate
  • Methyl 2-amino-5-bromobenzoate

Uniqueness

Methyl 4-amino-2-bromo-5-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for targeted research applications.

Properties

IUPAC Name

methyl 4-amino-2-bromo-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-3-6(9(12)13-2)7(10)4-8(5)11/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISOEVMHZLDNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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